molecular formula C15H8Cl2N4S B11049501 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049501
M. Wt: 347.2 g/mol
InChI Key: OWWKTPVBJJEQQG-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains both triazole and thiadiazole rings. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activities.

Biology

In biological research, it might be studied for its interactions with various enzymes or receptors, potentially leading to the development of new drugs.

Medicine

In medicine, compounds like this are often investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets might include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Chlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(3-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern on the phenyl rings, which could influence its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H8Cl2N4S

Molecular Weight

347.2 g/mol

IUPAC Name

6-(3-chlorophenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8Cl2N4S/c16-11-6-4-9(5-7-11)13-18-19-15-21(13)20-14(22-15)10-2-1-3-12(17)8-10/h1-8H

InChI Key

OWWKTPVBJJEQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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